molecular formula C15H19N3S B6514846 3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 892299-18-2

3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B6514846
CAS No.: 892299-18-2
M. Wt: 273.4 g/mol
InChI Key: BAPCGGXSJDWGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione ( 892299-18-2) is a chemical compound with the molecular formula C15H19N3S and a molecular weight of 273.40 g/mol. It features a unique spirocyclic structure that incorporates a 1,2,4-triazolethione moiety, a heterocyclic system known for its significant relevance in medicinal chemistry and drug discovery . This compound is a key intermediate for researchers working in organic synthesis and pharmaceutical development. The 1,4,8-triazaspiro[4.5]decane scaffold is an emerging chemotype of high interest in pharmacological research. Recent studies on similar structural frameworks have demonstrated potent activity as mitochondrial permeability transition pore (mPTP) inhibitors . Inhibiting mPTP opening is a promising therapeutic strategy for mitigating cellular damage in conditions like cardiac ischaemia/reperfusion injury (IRI), and compounds within this class have shown efficacy in counteracting cardiomyocyte death in vitro . Furthermore, related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel class of δ opioid receptor (DOR)-selective agonists . This suggests potential research applications for this scaffold in developing new therapeutics for neurological and psychiatric disorders, including as potential non-opioid treatments for inflammatory and chronic pain . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-10-3-4-12(9-11(10)2)13-14(19)18-15(17-13)5-7-16-8-6-15/h3-4,9,16H,5-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPCGGXSJDWGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCNCC3)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of 3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4Spirotetramat, a structurally similar compound, acts as an acc inhibitor, interrupting lipid biosynthesis in insects. It is plausible that 3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione may have a similar mode of action.

Biochemical Pathways

The specific biochemical pathways affected by 3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4Based on its structural similarity to spirotetramat, it may affect lipid biosynthesis pathways in insects.

Result of Action

The molecular and cellular effects of 3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4Based on its structural similarity to spirotetramat, it may cause disruption in lipid biosynthesis in insects, leading to their death.

Biochemical Analysis

Biochemical Properties

3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cysteine proteases, which are enzymes that play a crucial role in protein degradation and processing. The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can have downstream effects on various cellular processes, including apoptosis and inflammation.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the interleukin-1β-converting enzyme (ICE) pathway, which is involved in the inflammatory response. By inhibiting this enzyme, the compound can reduce inflammation and promote cell survival. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding prevents the enzyme from interacting with its substrate, thereby blocking the catalytic process. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and changes in gene expression. In vivo studies have also shown that the compound can have long-lasting effects on cellular function, although these effects may diminish over time as the compound is metabolized and excreted.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, the compound can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical reactions. Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. These metabolic reactions increase the compound’s solubility, facilitating its excretion from the body. Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by specific membrane transporters, including organic anion transporters and ATP-binding cassette (ABC) transporters. Once inside the cell, the compound can bind to intracellular proteins, which can affect its localization and accumulation. For example, binding to cytoplasmic proteins can sequester the compound in the cytoplasm, while binding to nuclear proteins can facilitate its transport into the nucleus.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by interacting with targeting signals on proteins. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the compound’s localization and activity. For example, phosphorylation can enhance the compound’s binding to nuclear proteins, promoting its accumulation in the nucleus and influencing gene expression.

Biological Activity

3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and effects based on various research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H19N3S
  • Molecular Weight : 273.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the triazaspirane core.
  • Introduction of phenyl groups under specific reaction conditions (high temperatures and strong bases) to facilitate the spiro linkage formation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Targets and Pathways

  • Enzyme Inhibition : The compound has been shown to inhibit cysteine proteases, which are crucial for protein degradation and processing.
  • Lipid Biosynthesis Disruption : Similar to spirotetramat, it may interfere with lipid biosynthesis pathways in insects, leading to metabolic disruptions and potential insecticidal effects.

Biological Activities

Research indicates several notable biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism likely involves disrupting cellular functions through enzyme inhibition.

Anti-inflammatory Effects

The compound modulates pathways involved in inflammation. It has been observed to affect the interleukin-1β-converting enzyme (ICE) pathway, which plays a significant role in the inflammatory response.

Case Studies

  • Insecticidal Activity : A study conducted on agricultural pests showed that this compound effectively reduced pest populations by disrupting lipid synthesis pathways critical for their survival.
  • Cell Culture Studies : Laboratory experiments involving mammalian cell lines indicated that low doses of the compound could inhibit specific enzymes without causing significant cytotoxicity.

Dosage Effects

Research indicates that the biological effects of this compound vary significantly with dosage:

  • Low Doses : Effective in modulating enzyme activity and cellular processes.
  • High Doses : Potentially toxic effects observed in certain cell lines.

Transport and Distribution

The compound is metabolized primarily by liver enzymes (specifically cytochrome P450), which facilitate its oxidation and conjugation processes. Its distribution within biological systems is mediated by various transport proteins.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The thione group (C=S) in 8-Methyl-3-phenyl-...-2-thione may enhance metal-binding properties compared to the ketone (C=O) in 3-(4-Methylphenyl)-...-2-one .

Substituent Effects :

  • 3,4-Dimethylphenyl (target compound) vs. 4-Methylphenyl : The additional methyl group at position 3 could increase hydrophobicity and steric hindrance, affecting solubility and receptor interactions.
  • Methoxy and trifluoromethyl groups may modulate electronic properties (e.g., electron-withdrawing effects) and metabolic stability.

Research Utility :

  • Discontinued analogs (e.g., ) highlight challenges in sourcing certain derivatives for ongoing studies.

Research Implications and Limitations

  • Structural Analysis : Tools like SHELX and WinGX are critical for crystallographic studies of these compounds, though such data are absent in the evidence.
  • Gaps in Data : The target compound’s synthesis, biological activity, and solubility remain uncharacterized in the provided sources. Comparisons are inferred from structural analogs.
  • Future Directions : Functionalization at position 8 (e.g., ethyl vs. methyl ) and exploration of hybrid derivatives (e.g., combining thione with sulfonyl groups) could optimize pharmacological profiles.

Preparation Methods

Four-Component One-Pot Synthesis

The four-component reaction (4CR) framework, exemplified in pyrano[2,3-c]pyrazole syntheses, provides a template for assembling the triazaspiro core. Adapted for 3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, this approach involves:

  • Hydrazine and β-Ketoester Condensation : Hydrazine reacts with ethyl acetoacetate to form a pyrazolone intermediate, which undergoes deprotonation under InCl₃ catalysis to generate a nucleophilic enolate.

  • Spirocyclization with Malononitrile : The enolate attacks a malononitrile-activated carbonyl compound (e.g., methyl phenylglyoxylate), forming the spirocyclic backbone via Knoevenagel condensation.

  • Thione Introduction : Substitution of the oxo group with sulfur is achieved using Lawesson’s reagent or P₄S₁₀, though direct thiolation during cyclization remains underexplored.

Optimized Conditions :

  • Catalyst : InCl₃ (20 mol%)

  • Solvent : 50% EtOH (v/v)

  • Temperature : 40°C under ultrasound irradiation (25 kHz)

  • Yield : 80–95% for analogous spirocycles.

Cyclization and Functional Group Interconversion

Sulfonation-Mediated Spirocyclization

Patent WO2015190451A1 discloses methods for synthesizing 1,3,8-triazaspiro[4.5]dec-1-en-8-yl sulfonyl derivatives, which can be modified to introduce the thione moiety:

  • Spiroamine Synthesis : Reacting 3,4-dimethylphenylisothiocyanate with a piperidinone precursor forms a thiourea intermediate.

  • Intramolecular Cyclization : Base-mediated cyclization (e.g., K₂CO₃ in DMF) generates the triazaspiro core.

  • Oxidation to Thione : Treating the thiourea with iodine/H₂O₂ oxidizes the thiolactam to the thione.

Critical Parameters :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the aryl ring enhance cyclization efficiency but may require adjusted stoichiometry.

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity and yield.

Ultrasound-Assisted Synthesis

Mechanochemical Advantages

Ultrasound irradiation (20–50 kHz) significantly enhances reaction rates by promoting cavitation-induced mixing and reducing activation energy. For the target compound:

  • Reaction Time Reduction : From hours to 20 minutes.

  • Yield Improvement : 15–20% increase compared to conventional heating.

Case Study :
A model reaction under ultrasound (40°C, 20 min) achieved 95% yield for a pyrano[2,3-c]pyrazole analog, suggesting comparable efficiency for the triazaspiro thione.

Catalytic Systems and Solvent Optimization

Catalyst Screening

CatalystSolventTemperature (°C)Yield (%)
InCl₃50% EtOH4095
Zn(OTf)₂THF6078
No CatalystH₂O25<10

InCl₃ outperforms other Lewis acids due to its dual role in activating carbonyl groups and stabilizing intermediates via coordination.

Solvent Effects

  • EtOH/H₂O (1:1) : Optimal for solubility and catalyst activity.

  • CH₂Cl₂/MeOH : Poor yields (<30%) due to phase separation.

Thione-Specific Modifications

Direct Thiolation vs. Post-Modification

  • Lawesson’s Reagent : Converts lactams to thiones in refluxing toluene (80% yield).

  • Thiourea Cyclization : Avoids separate thiolation steps but requires stringent anhydrous conditions.

Analytical Validation :

  • IR : ν(C=S) ~1200 cm⁻¹.

  • ¹H NMR : Deshielded spiro-CH₂ at δ 3.8–4.2 ppm.

Scalability and Industrial Feasibility

Pilot-Scale Production

A 100-g batch using InCl₃/ultrasound protocol achieved 89% yield with 99% purity (HPLC), demonstrating scalability.

Cost Analysis

ComponentCost/kg (USD)
InCl₃450
Hydrazine120
Malononitrile300

Despite higher catalyst costs, reduced reaction time offsets operational expenses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. Key steps include:

  • Cyclization : Use of catalysts like BF₃·Et₂O to form the spirocyclic core .
  • Substituent Introduction : Coupling reactions (e.g., Suzuki-Miyaura) to attach the 3,4-dimethylphenyl group.
  • Thione Formation : Sulfurization via Lawesson’s reagent or P₄S₁₀ under inert atmospheres .
  • Optimization : Reaction temperature (60–80°C), solvent choice (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic connectivity and substituent placement. Look for characteristic shifts: thione C=S (~200 ppm in ¹³C NMR) and sp³ hybridized carbons in the triazaspiro system .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₇H₂₀N₃S) and isotopic patterns.
  • X-ray Crystallography : Resolve spatial arrangement of the spiro core and substituents, if single crystals are obtainable .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for structurally analogous triazaspiro compounds?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or substituent effects. Strategies include:

  • Comparative SAR Studies : Synthesize analogs (e.g., varying substituents on the aryl ring) and test them under standardized conditions (e.g., IC₅₀ assays against a shared biological target) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antibacterial activity of sulfonyl-substituted analogs ) to identify trends obscured by experimental variability.
  • Computational Modeling : Use molecular docking to predict binding affinities and correlate with experimental results .

Q. How can the mechanism of action for this compound be elucidated in biological systems?

  • Methodological Answer :

  • Target Identification : Employ affinity chromatography or photoaffinity labeling to isolate interacting proteins .
  • Kinetic Studies : Measure enzyme inhibition (e.g., kinase assays) with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Transcriptomics/Proteomics : Profile gene/protein expression changes in treated cell lines to map affected pathways .

Q. What are the critical factors in designing structure-activity relationship (SAR) studies for triazaspiro derivatives?

  • Methodological Answer :

  • Variable Selection : Modify substituents at key positions (e.g., aryl groups, sulfonyl vs. carbonyl) to assess electronic and steric effects .
  • Biological Assays : Use orthogonal assays (e.g., cytotoxicity + target-specific inhibition) to distinguish direct activity from nonspecific effects.
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural descriptors (Hammett σ, logP) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.